Cas no 901273-48-1 (2,4-Thiazolidinedione, 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene]-)
2,4-Thiazolidinedione, 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene]- Chemical and Physical Properties
Names and Identifiers
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- 2,4-Thiazolidinedione, 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene]-
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- Inchi: 1S/C12H11FN2O2S/c13-9-4-2-1-3-8(9)7-10-11(16)15(6-5-14)12(17)18-10/h1-4,7H,5-6,14H2
- InChI Key: XCGPTKJEUUNMGG-UHFFFAOYSA-N
- SMILES: S1C(=CC2=CC=CC=C2F)C(=O)N(CCN)C1=O
2,4-Thiazolidinedione, 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-40552-0.05g |
3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
901273-48-1 | 95.0% | 0.05g |
$46.0 | 2025-03-15 | |
| Enamine | EN300-40552-0.1g |
3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
901273-48-1 | 95.0% | 0.1g |
$73.0 | 2025-03-15 | |
| Enamine | EN300-40552-0.25g |
3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
901273-48-1 | 95.0% | 0.25g |
$105.0 | 2025-03-15 | |
| Enamine | EN300-40552-0.5g |
3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
901273-48-1 | 95.0% | 0.5g |
$197.0 | 2025-03-15 | |
| Enamine | EN300-40552-1.0g |
3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
901273-48-1 | 95.0% | 1.0g |
$284.0 | 2025-03-15 | |
| Enamine | EN300-40552-2.5g |
3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
901273-48-1 | 95.0% | 2.5g |
$558.0 | 2025-03-15 | |
| Enamine | EN300-40552-5.0g |
3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
901273-48-1 | 95.0% | 5.0g |
$825.0 | 2025-03-15 | |
| Enamine | EN300-40552-10.0g |
3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
901273-48-1 | 95.0% | 10.0g |
$1224.0 | 2025-03-15 | |
| Ambeed | A1108789-1g |
3-(2-Aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
901273-48-1 | 95% | 1g |
$212.0 | 2025-04-15 | |
| Ambeed | A1108789-5g |
3-(2-Aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
901273-48-1 | 95% | 5g |
$617.0 | 2025-04-15 |
2,4-Thiazolidinedione, 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene]- Suppliers
2,4-Thiazolidinedione, 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene]- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2,4-Thiazolidinedione, 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene]-
Introduction to 2,4-Thiazolidinedione, 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene] and Its Applications in Modern Chemical Biology
The compound with the CAS no. 901273-48-1, identified as 2,4-Thiazolidinedione, 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene], represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound, featuring a thiazolidinedione core with substituents that include an aminoethyl group and a 2-fluorophenylmethylene moiety, has garnered significant attention due to its versatile structural framework and potential biological activities.
Thiazolidinediones are well-known for their role in pharmaceuticals, particularly in the treatment of metabolic disorders such as diabetes. The structural motif of thiazolidinedione is characterized by a five-membered ring containing sulfur and oxygen atoms, which contributes to its unique chemical properties and reactivity. The presence of the aminoethyl group at the 3-position introduces a nucleophilic center, enabling various interactions with biological targets, while the 2-fluorophenylmethylene substituent at the 5-position enhances electronic properties and potential binding affinities.
Recent advancements in chemical biology have highlighted the importance of fluorinated aromatic compounds in drug design. The fluorine atom at the 2-position of the phenyl ring in 2-fluorophenylmethylene exerts significant effects on the molecule's metabolic stability, lipophilicity, and binding interactions. This modification is particularly valuable in medicinal chemistry, as it can modulate pharmacokinetic profiles and improve therapeutic efficacy. The combination of these structural elements makes 2,4-Thiazolidinedione, 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene] a promising candidate for further exploration in drug discovery.
In the context of modern pharmaceutical research, this compound has been investigated for its potential roles in various biological pathways. The thiazolidinedione scaffold is known to interact with enzymes and receptors involved in inflammation, angiogenesis, and cell proliferation. The introduction of the aminoethyl group at the 3-position further expands its interaction possibilities with biological targets, including proteins and nucleic acids. Additionally, the 2-fluorophenylmethylene moiety has been shown to enhance binding affinity to certain enzymes, making it an attractive feature for designing high-affinity ligands.
One of the most intriguing aspects of this compound is its potential application in oncology research. Thiazolidinediones have been implicated in modulating signaling pathways associated with cancer cell growth and survival. The structural features of 2,4-Thiazolidinedione, 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene] suggest that it may interfere with key oncogenic pathways by inhibiting specific enzymes or disrupting protein-protein interactions. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory effects on enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation.
The role of fluorine-containing aromatic compounds in medicinal chemistry cannot be overstated. The presence of fluorine at the 2-position of the phenyl ring in 2-fluorophenylmethylene not only enhances metabolic stability but also influences electronic properties, leading to improved binding interactions with biological targets. This feature has been exploited in designing small-molecule inhibitors targeting various therapeutic areas, including cancer and infectious diseases. The combination of these structural elements makes 2,4-Thiazolidinedione, 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene] a compelling candidate for further investigation.
Recent research has also explored the potential applications of this compound in treating neurological disorders. Thiazolidinediones have been shown to modulate neurotransmitter release and receptor activity in brain tissues. The unique structural features of 3-(2-aminoethyl)-5-[(2-fluorophenyl)methylene]-thiazolidinedione suggest that it may interact with neurotransmitter receptors or ion channels involved in neurological function. This opens up new avenues for developing therapeutic strategies against conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis and characterization of this compound have been subjects of extensive studies in organic chemistry laboratories. The preparation involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents into the thiazolidinedione core. These synthetic approaches not only highlight the compound's complexity but also demonstrate its feasibility for large-scale production.
The pharmacokinetic properties of 901273-48-1, including its absorption, distribution, metabolism, and excretion (ADME), are critical factors that determine its therapeutic potential. Preliminary pharmacokinetic studies have indicated that this compound exhibits favorable properties such as good solubility and moderate bioavailability. These characteristics make it an attractive candidate for further development into a drug candidate.
In conclusion,CAS no 901273-48-1 represents a structurally intriguing molecule with significant potential applications in chemical biology and pharmaceutical research. Its unique combination of a thiazolidinedione core with an aminoethyl group and a 2-fluorophenylmethylene substituent makes it a versatile scaffold for designing bioactive molecules. Further research is warranted to fully elucidate its biological activities and therapeutic potential across various disease areas.
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